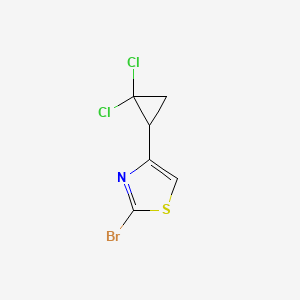![molecular formula C8H11NO3 B15321740 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid: is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the use of cycloaddition reactions, where the starting materials undergo a series of transformations to form the desired bicyclic compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, known for its applications in drug discovery and organic synthesis.
8-Azabicyclo[3.2.1]octane: This compound is the core structure of tropane alkaloids, which have significant biological activities.
Uniqueness
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a ketone and a carboxylic acid functional group. This combination of features makes it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-7-4-1-2-6(9-7)5(3-4)8(11)12/h4-6H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
USFXUQSYVICIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


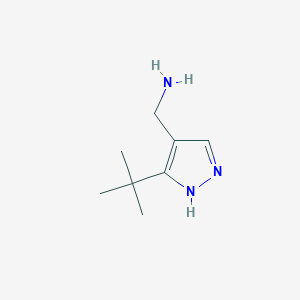
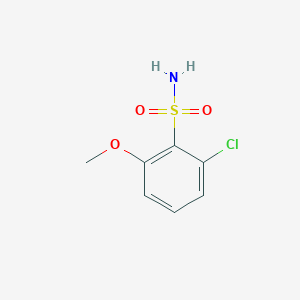
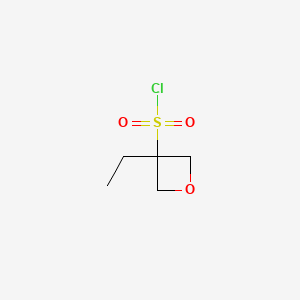
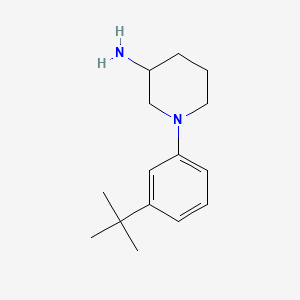

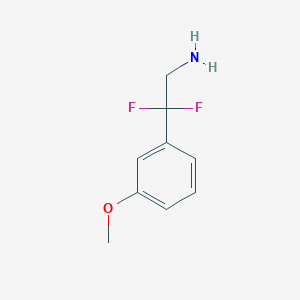
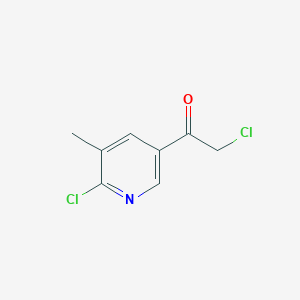
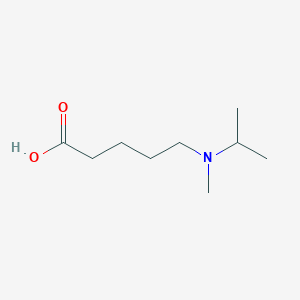
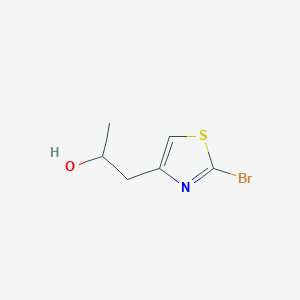
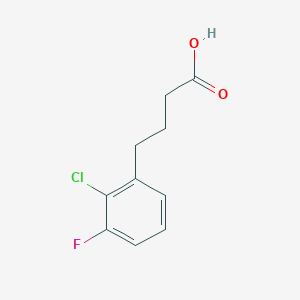
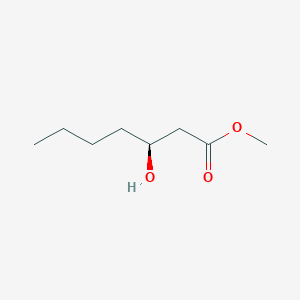
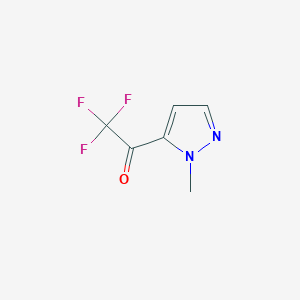
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
